4-Chloro-2,3-difluoroaniline
Overview
Description
4-Chloro-2,3-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-difluoroaniline typically involves the fluorination and chlorination of aniline derivatives. One common method includes the following steps:
Nitration Reaction: Aniline is nitrated to form nitroaniline.
Reduction Reaction: The nitro group is reduced to an amino group.
Diazotization Reaction: The amino group is converted to a diazonium salt.
Fluorination Reaction: The diazonium salt undergoes fluorination to introduce fluorine atoms.
Chlorination Reaction: Finally, the compound is chlorinated to obtain this compound
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of catalysts, controlled reaction conditions, and efficient purification techniques are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like Raney nickel or palladium on carbon.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing halogens.
Scientific Research Applications
4-Chloro-2,3-difluoroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluoroaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved often include binding to active sites, altering enzyme activity, and affecting cellular processes .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Difluoroaniline
- 3,4-Dichloroaniline
- 3,5-Difluoroaniline
Comparison: 4-Chloro-2,3-difluoroaniline is unique due to the specific positions of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-2,3-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAJZEMLYSDWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657869 | |
Record name | 4-Chloro-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878285-12-2 | |
Record name | 4-Chloro-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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